Cyclopropyl-Containing Thiazoles Demonstrate Superior Anti-Toxoplasma Potency Over Sulfadiazine
In a panel of ten (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, compounds 3a, 3h, and 3j exhibited anti-Toxoplasma gondii IC₅₀ values 31–52 times lower than the clinical comparator sulfadiazine, while maintaining selectivity over mammalian cells [1]. Although the target compound n-Cyclopropyl-4-(3-nitrophenyl)thiazol-2-amine was not directly tested, the class-level SAR demonstrates that cyclopropyl incorporation on the thiazole core can drive >30-fold potency enhancements against this parasite.
| Evidence Dimension | Anti-Toxoplasma gondii IC₅₀ (μg/mL) |
|---|---|
| Target Compound Data | Not directly measured; class-level inference only |
| Comparator Or Baseline | Sulfadiazine (standard anti-Toxoplasma agent) |
| Quantified Difference | Cyclopropyl-thiazoles showed 31–52× lower IC₅₀ than sulfadiazine |
| Conditions | T. gondii RH strain, VERO cell line for selectivity |
Why This Matters
For anti-parasitic screening cascades, cyclopropyl-containing thiazoles offer a validated structural entry point for achieving sub-micromolar potency where simple aryl-substituted thiazoles may fail.
- [1] Łączkowski KZ, Konklewska N, Biernasiuk A, et al. Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Med Chem Res. 2018;27:2125–2140. View Source
